molecular formula C10H18O2 B15321209 1-(2-Methylpentyl)cyclopropane-1-carboxylic acid

1-(2-Methylpentyl)cyclopropane-1-carboxylic acid

Cat. No.: B15321209
M. Wt: 170.25 g/mol
InChI Key: LCYFWPZNBAIDOD-UHFFFAOYSA-N
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Description

1-(2-Methylpentyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2 and a molecular weight of 170.25 g/mol This compound features a cyclopropane ring substituted with a carboxylic acid group and a 2-methylpentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylpentyl)cyclopropane-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts. The reaction conditions typically include:

    Reagents: Diazo compounds (e.g., diazomethane), alkenes, transition metal catalysts (e.g., rhodium or copper complexes).

    Conditions: The reaction is usually carried out at low temperatures (0-25°C) to control the reactivity of the diazo compounds and ensure the formation of the cyclopropane ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpentyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.

Major Products:

    Oxidation: Carboxylates or oxidized derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Substituted cyclopropane derivatives.

Scientific Research Applications

1-(2-Methylpentyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methylpentyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The cyclopropane ring may also interact with hydrophobic regions of biomolecules, influencing their structure and function.

Comparison with Similar Compounds

1-(2-Methylpentyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane carboxylic acids, such as:

    Cyclopropane-1-carboxylic acid: Lacks the 2-methylpentyl substitution, making it less hydrophobic.

    1-(2-Ethylhexyl)cyclopropane-1-carboxylic acid: Has a longer alkyl chain, increasing its hydrophobicity and potential interactions with biomolecules.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and interactions with other molecules.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

1-(2-methylpentyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H18O2/c1-3-4-8(2)7-10(5-6-10)9(11)12/h8H,3-7H2,1-2H3,(H,11,12)

InChI Key

LCYFWPZNBAIDOD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC1(CC1)C(=O)O

Origin of Product

United States

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